molecular formula C11H6D8N2O B602704 N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 CAS No. 1219805-49-8

N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8

Cat. No. B602704
M. Wt: 198.24
InChI Key:
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Description

“N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8” is an isotopically labeled compound . It is also known as “1-Benzoylpiperazine” and has a molecular weight of 198.29 . It is used in research and can be intended for use as an internal standard for the quantification of Piperazine by GC- or LC-mass spectrometry .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The empirical formula of “N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8” is C4D8H2N2·2HCl . The isotopic enrichment is 98 atom % D .


Physical And Chemical Properties Analysis

“N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8” is a solid with a melting point of over 300 °C . It has a mass shift of M+8 .

Scientific Research Applications

Design and Synthesis of Novel Chiral Piperazines

Chiral piperazines, synthesized from N-(Benzoyl)piperazine derivatives, play a crucial role in asymmetric synthesis, which is fundamental for the development of drugs with high specificity and reduced side effects. For instance, novel alicyclic chiral C2-symmetric piperazines have been designed from L-proline, demonstrating applications in asymmetric acylation of σ-symmetric 1,2-diols, leading to optically active monobenzoates with high enantioselectivity (Nakamura et al., 2006).

Inhibitors of Butyrylcholinesterase

Benzamide derivatives bearing heterocyclic furan and piperazine rings have been synthesized and evaluated for enzyme inhibition and hemolytic activity. These compounds, derived from N-(Benzoyl)piperazine, have shown considerable inhibitory activity against butyrylcholinesterase enzyme, suggesting potential therapeutic applications in treating diseases associated with cholinesterase imbalance (Abbasi et al., 2020).

Antioxidant and Cytotoxic Agents

Piperazine derivatives have been formulated to exhibit significant antioxidant activity, as well as cytotoxic potential against various cancer cell lines. A series of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines, derived from N-(Benzoyl)piperazine, showcased excellent free radical scavenging efficacies, indicating their promise as antioxidant and cytotoxic agents (Mistry et al., 2016).

Antimicrobial and Anti-inflammatory Activity

Novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized, characterized, and evaluated for antimicrobial and antioxidant activities. These compounds, leveraging the chemical scaffold of N-(Benzoyl)piperazine, exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains. Additionally, some derivatives demonstrated moderate antioxidant activity, highlighting their potential as antimicrobial and anti-inflammatory agents (Mallesha & Mohana, 2011).

Therapeutic Tools in Central Pharmacological Activity

Piperazine derivatives, including those derived from N-(Benzoyl)piperazine, have been explored as therapeutic tools for their central pharmacological activity. These compounds are researched for their potential applications as antipsychotic, antidepressant, and anxiolytic drugs, focusing on the activation of the monoamine pathway (Brito et al., 2018).

properties

IUPAC Name

(2,2,3,3,4,5,5,6-octadeuteriopiperazin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2/i6D2,7D2,8D,9D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNXBQRNMNVUMV-YQCSIQCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C(N(C(C(N1C(=O)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8

Synthesis routes and methods I

Procedure details

Mono-benzoylation of unsymmetric substituted piperazines could be achieved by using one of the following procedures (Scheme 57), in which all the methods were exemplified by mono-alkyl substituted piperazines. (a) Unsymmetric piperazines were treated with 2 equivalents of n-butyllithium, followed by the addition of benzoyl chloride at room temperature to afford a mixture of two regioisomers, which could be separated by chromatography (Wang et al, Ref. 89 and 90(b), Scheme 58 eq. 06); (b) Benzoic acid was converted to its pentafluorophenyl ester, and then further reaction with 2-alkylpiperazine to provide the mono-benzoylpiperazines with the benzoyl group at the less hindered nitrogen (Adamczyk et al, Ref. 90(a), Scheme 58, eq. 07); (c) A mixture of piperazine and methyl benzoate was treated with dialkylaluminum chloride in methylene chloride for 2-4 days to yield the mono-benzoylpiperazine with the benzoyl group at the less hindered nitrogen (Scheme 58 eq. 08); (d) Unsymmetric piperazines were treated with 2 equivalents of n-butyllithium, followed by subsequent addition of triethylsilyl chloride and benzoyl chloride in THF at room temperature to afford mono-benzoylpiperazines with the benzoyl group at the more hindered nitrogen (Wang et al, Ref. 90(b), Scheme 58, eq. 09).
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dialkylaluminum chloride
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

This was similarly prepared from benzoic acid (5.02 g) and 1-(tert-butoxycarbonyl)piperazine (7.66 g) and the title compound was isolated as a white solid (7.7 g, 82%). LCMS: Rt 0.51 min; m/z 191 (MH+).
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5.02 g
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7.66 g
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82%

Synthesis routes and methods IV

Procedure details

To a stirred solution of 2-methylpiperazine (10.0 g, 0.1 mol) in dry CH2Cl2 (500 ml) under argon was added a solution of 1.0 M Me2AlCl or Et2AlCl in hexanes (100 ml, 0.1 mmol) and methyl benzoate (12.4 ml, 0.1 mmol) at room temperature. The reaction mixture was then stirred for 2 days before 2N NaOH (200 ml) was added. Aqueous layer was extracted with EtOAc (3×100 ml). The combined organic layer was dried over MgSO4 and concentration of solution provided 20.0 g of crude product (98%), with was pure enough for the further reactions.
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10 g
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hexanes
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12.4 mL
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500 mL
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200 mL
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98%

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